2-((3-Iodoprop-2-yn-1-yl)oxy)ethyl phenylcarbamate
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Overview
Description
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group attached to a carbamic acid moiety, which is further esterified with a 2-(3-iodo-2-propynyloxy)ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester typically involves the reaction of phenyl isocyanate with 2-(3-iodo-2-propynyloxy)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the propynyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce oxides or other oxidized forms .
Scientific Research Applications
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylcarbamic acid ethyl ester: Similar structure but lacks the 3-iodo-2-propynyloxy group.
N-Phenylcarbamic acid 2-(2-propynyloxy)ethyl ester: Similar but without the iodine atom.
Uniqueness
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester is unique due to the presence of the 3-iodo-2-propynyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
88558-41-2 |
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Molecular Formula |
C12H12INO3 |
Molecular Weight |
345.13 g/mol |
IUPAC Name |
2-(3-iodoprop-2-ynoxy)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C12H12INO3/c13-7-4-8-16-9-10-17-12(15)14-11-5-2-1-3-6-11/h1-3,5-6H,8-10H2,(H,14,15) |
InChI Key |
IQHXIOPNLHFUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOCC#CI |
Origin of Product |
United States |
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